molecular formula C14H18BrNO2 B257341 2-(1-piperidinyl)ethyl 3-bromobenzoate

2-(1-piperidinyl)ethyl 3-bromobenzoate

Cat. No.: B257341
M. Wt: 312.2 g/mol
InChI Key: SRIXVRXLKJSXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperidinyl)ethyl 3-bromobenzoate is an organic compound that combines a brominated benzoic acid derivative with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-piperidinyl)ethyl 3-bromobenzoate typically involves the esterification of 3-bromo-benzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-piperidinyl)ethyl 3-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoic acid moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include various substituted benzoic acid derivatives.

    Oxidation: Products include the corresponding carboxylic acid and alcohol.

    Reduction: Products include the reduced forms of the ester group.

Scientific Research Applications

2-(1-piperidinyl)ethyl 3-bromobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-piperidinyl)ethyl 3-bromobenzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially modulating their activity. The brominated benzoic acid part of the molecule can also participate in binding interactions, influencing the overall biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-benzoic acid: A simpler compound lacking the piperidine moiety.

    2-Piperidin-1-yl-ethyl benzoate: A similar ester without the bromine substitution.

Uniqueness

2-(1-piperidinyl)ethyl 3-bromobenzoate is unique due to the combination of the brominated benzoic acid and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.2 g/mol

IUPAC Name

2-piperidin-1-ylethyl 3-bromobenzoate

InChI

InChI=1S/C14H18BrNO2/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16/h4-6,11H,1-3,7-10H2

InChI Key

SRIXVRXLKJSXSJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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